Quantified Enhancement in Lipophilicity and Predicted Membrane Permeability vs. Non-Fluorinated Azepane
The ortho-trifluoromethyl substituent in 2-[2-(trifluoromethyl)phenyl]azepane confers a significant increase in lipophilicity compared to its non-fluorinated analog, 2-phenylazepane. This is a critical differentiator for membrane penetration and target engagement. Computational and reported LogP values for 2-[2-(trifluoromethyl)phenyl]azepane range from 3.22 to 4.33 [1], whereas 2-phenylazepane exhibits a LogP range of 2.91 to 3.22 [2]. This represents an approximate ΔLogP increase of +0.31 to +1.02 log units, indicating substantially higher predicted membrane permeability and a greater propensity to partition into hydrophobic environments .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.22 - 4.33 |
| Comparator Or Baseline | 2-Phenylazepane: LogP = 2.91 - 3.22 |
| Quantified Difference | ΔLogP = +0.31 to +1.02 log units (increase) |
| Conditions | Calculated/Reported LogP values from various sources (QSAR, computational). |
Why This Matters
Higher lipophilicity directly translates to improved passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake in drug discovery campaigns.
- [1] ChemBase. 2-[2-(trifluoromethyl)phenyl]azepane hydrochloride. Hydrophobicity(logP) 3.935; ChemScene. 2-[2-(trifluoromethyl)phenyl]azepane hydrochloride. LogP 4.3319; PMC. Table 1. LogP 3.22. View Source
- [2] MolBase. 2-phenylazepane. LogP 3.2201; ChemSpider. 2-Phenylazepane. ACD/LogP 2.91. View Source
